{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Description
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZRBNCNYSCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound is part of a broader class of imidazopyridine derivatives, which have shown promise in various therapeutic applications including antibacterial and antitumor properties.
The chemical structure of this compound features a fluorine atom at the 6-position of the imidazopyridine ring, which is believed to enhance its biological activity. The presence of hydroxymethyl groups can also influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant antimicrobial properties. For instance:
-
Inhibition of Bacterial Growth : Research indicates that compounds similar to this compound show potent antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella oxytoca. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 7.8 μg/mL against S. aureus .
Compound Bacteria MIC (μg/mL) {6-Fluoro...} S. aureus 7.8 {6-Fluoro...} E. coli 31.25 Other Derivatives Various strains <10 - Mechanism of Action : The antimicrobial mechanism is thought to involve the inhibition of peptide deformylase, an enzyme critical for bacterial protein synthesis .
Antiviral Activity
In addition to antibacterial properties, certain imidazopyridine derivatives have shown antiviral activity. For example, some compounds derived from this class have been tested against HIV and exhibited promising results with IC50 values around 0.18 μM . The selectivity index for these compounds indicates a favorable therapeutic window.
Study on Antibacterial Properties
In a comparative study by Thakur et al., various synthesized imidazopyridine derivatives were evaluated for their antibacterial efficacy. Among them, this compound was highlighted for its strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorine substitution in enhancing antibacterial potency .
Antiviral Screening
Another study focused on the antiviral capabilities of imidazopyridine derivatives against HIV. The findings suggested that structural modifications could lead to enhanced binding affinity to viral proteins, thereby improving their efficacy as antiviral agents .
Scientific Research Applications
Medicinal Chemistry
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
- Targeted Therapy : The compound shows promise in inhibiting specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GIST) .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties.
- Case Study : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes .
Anticancer Properties
The anticancer potential of this compound is another area of active research.
- Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
Study on Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as a new antibacterial agent .
Study on Anticancer Effects
Another study focused on the anticancer properties of this compound highlighted its efficacy against various cancer cell lines. The results showed that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to untreated controls .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine: Fluorine at position 6 (as in the target compound) improves metabolic stability compared to chlorine, which may increase lipophilicity but reduce selectivity . For example, (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (MW: 256.69) has been cataloged for antimicrobial studies but lacks explicit data .
- Hydroxymethyl vs.
Pharmacological Profiles
- Urease Inhibition : The target compound’s oxazole derivatives demonstrated IC₅₀ values < 10 µM against Canavalia ensiformis urease, outperforming thiourea (standard inhibitor, IC₅₀ = 21 µM) .
- Safety Pharmacology : Analogs like cpd 4 and cpd 32 underwent early safety assessments, with cpd 32 showing enhanced solubility and reduced hepatotoxicity in rodent models .
Preparation Methods
Stepwise Procedure:
| Step | Reaction Details | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | React 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal | 40–100 °C, 2–8 h | Forms N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine intermediate; no purification required |
| 2 | Alkylation with ethyl bromoacetate in presence of alkali (NaHCO3, Na2CO3, or NaOH) | 100–160 °C, 2–8 h in DMF solvent | Produces 6-fluoroimidazo[1,2-a]pyridine-3-ethyl ester |
| 3 | Hydrolysis of ester to acid with alkali (NaOH, KOH, or LiOH) in methanol/water | 10–90 °C, 1–5 h | Yields 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
| 4 | Reduction of acid to methanol (not explicitly detailed in patent but standard in practice) | Typically via LiAlH4 or borane reagents | Converts acid to this compound |
Representative Experimental Data:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |
|---|---|---|---|
| Starting material (2-amino-5-fluoropyridine) | 22.4 g (200 mmol) | 22.4 g (200 mmol) | 22.4 g (200 mmol) |
| Intermediate isolation | N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine | Same | Same |
| Alkylation base | NaHCO3 (25.2 g) | KOH (8.4 g) | Na2CO3 (15.9 g) |
| Alkylation yield (ethyl ester) | 68.7% | 85.1% | 50.8% |
| Hydrolysis base | NaOH (6.0 g) | KOH (8.4 g) | LiOH (3.6 g) |
| Hydrolysis yield (acid) | 81.6% | 85.1% | 89.0% |
| Purification | Recrystallization from hexane:ethyl acetate (6:1) | Same | Same |
| Melting points | Ester: 51.5–53.5 °C; Acid: 250.2–251.6 °C | Acid: 250.2–251.6 °C | Acid: 250.2–251.6 °C |
This method avoids heavy metals and corrosive gases, uses mild conditions, and employs readily available raw materials, making it suitable for industrial scale-up.
One-Pot Microwave-Assisted Synthesis and Hydrolysis
An alternative efficient synthesis involves a one-pot approach using microwave irradiation and K-10 clay catalyst:
- React 2-amino-6-fluoropyridine with substituted aldehydes and isocyanides in 1,4-dioxane under microwave irradiation (150 W, 100 °C, 30 min).
- Filter and purify the crude imidazo[1,2-a]pyridine intermediates.
- Perform KOH-catalyzed hydrolysis in methanol at room temperature for 4 hours to convert acetylated intermediates to the corresponding alcohols, including this compound.
This method offers:
- Rapid reaction times.
- Mild conditions.
- Good yields.
- Avoidance of multiple purification steps.
The hydrolysis step is crucial for converting acetate groups to the methanol functionality.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Patent CN103864786A | 2-amino-5-fluoropyridine, N,N-dimethylformamide dimethylacetal, ethyl bromoacetate | Alkali bases (NaHCO3, NaOH, KOH, LiOH) | 40–160 °C, 2–10 h; hydrolysis 10–90 °C, 1–5 h | Mild, scalable, no heavy metals | 50–89% (ester and acid steps) | Requires reduction step to methanol |
| One-pot microwave synthesis | 2-amino-6-fluoropyridine, aldehydes, isocyanides | K-10 clay, KOH | Microwave 100 °C, 30 min; hydrolysis RT, 4 h | Rapid, one-pot, mild | Moderate to good | Hydrolysis converts acetates to alcohols |
| DBU-catalyzed cyclization | 2-aminopyridines, phenacyl bromides | DBU, aqueous ethanol | Room temperature, short time | Green solvent, mild, high atom economy | 65–94% | General method for imidazo[1,2-a]pyridines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol?
- Methodology : The compound is typically synthesized via a two-step approach:
Intermediate Formation : Starting from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, condensation reactions with amines or alcohols are performed under reflux conditions. For example, Schiff base formation with aryl amines in methanol using glacial acetic acid as a catalyst (16-hour reflux) .
Reduction : The aldehyde group is reduced to a hydroxymethyl group using agents like NaBH₄ or LiAlH₄. Evidence from related fluorinated pyridine derivatives suggests LiAlH₄ in anhydrous THF at 0–25°C achieves high yields .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Methanol, AcOH, reflux | 60–75 | |
| 2 | LiAlH₄, THF, 0°C | 85–90 |
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks:
- δ 7.58–9.62 ppm (aromatic protons)
- δ 4.80–5.20 ppm (hydroxymethyl group) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 196.22 (C₉H₈F N₂O) .
Q. What are the physicochemical properties critical for handling this compound?
- Stability : The compound is hygroscopic and sensitive to light. Storage at 2–8°C under inert gas (e.g., argon) is recommended .
- Solubility :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Methanol | >50 | |
| DMSO | 20–30 | |
| Water | <1 |
Advanced Research Questions
Q. How does fluorination at the 6-position influence the compound’s bioactivity compared to non-fluorinated analogs?
- Mechanistic Insight : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, fluorinated imidazo[1,2-a]pyridines exhibit 3–5x higher urease inhibition (IC₅₀ = 12.5 µM) than non-fluorinated analogs (IC₅₀ = 38.7 µM) due to stronger hydrogen bonding with active-site histidine residues .
- SAR Studies : Substitution at the 3-hydroxymethyl group further modulates activity. Aryl oxazole derivatives show improved potency (e.g., IC₅₀ = 8.2 µM) .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- In Silico Workflow :
Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in urease (PDB: 4H9M). Fluorine forms a 2.8 Å hydrogen bond with His492 .
MD Simulations : GROMACS assesses stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 inhibition risk .
Q. How can contradictory data on reaction yields be resolved in the synthesis of derivatives?
- Case Study : Discrepancies in oxazole derivative yields (45–78%) arise from solvent polarity and catalyst loading.
| Solvent | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|
| CH₃CN | 5 | 45 | |
| DMF | 10 | 78 |
- Resolution : Optimize via DoE (Design of Experiments) to identify critical factors (e.g., temperature >80°C and DMF as solvent maximize yield) .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Toxicology Data : Related fluorinated imidazo[1,2-a]pyridines show LD₅₀ > 500 mg/kg (oral, mice).
- Mitigation :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
